4-Chloro-8-methoxy-2-methylquinazoline

Description

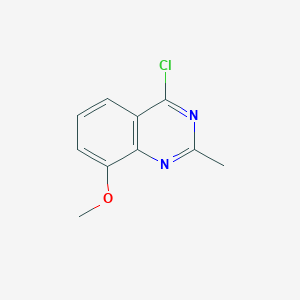

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-methoxy-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-12-9-7(10(11)13-6)4-3-5-8(9)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOQXCVZNXOFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444719 | |

| Record name | 4-chloro-8-methoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154288-17-2 | |

| Record name | 4-chloro-8-methoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-methoxy-2-methylquinazoline

Foreword: Charting the Course for a Novel Quinazoline Derivative

To the researchers, medicinal chemists, and drug development pioneers, this guide serves as a comprehensive manual for the physicochemical characterization of 4-Chloro-8-methoxy-2-methylquinazoline . As a novel or less-studied entity within the esteemed quinazoline family, this compound presents both a challenge and an opportunity. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities, including anticancer and anti-inflammatory properties.[1][2][3] A thorough understanding of a molecule's physicochemical properties is non-negotiable; it forms the bedrock upon which its potential as a drug candidate is built, influencing everything from formulation and bioavailability to metabolic fate.

This document deviates from a simple data sheet. In the absence of extensive published experimental data for this specific molecule, we pivot to a more practical and, arguably, more valuable approach. We will present the available in silico predicted data as a baseline, and then, critically, provide detailed, field-proven experimental protocols for determining these essential properties in your own laboratory. This guide is designed to be a self-validating system, empowering you to not just understand, but to actively and accurately characterize this and other novel chemical entities.

Molecular Identity and Computed Properties

The initial step in characterizing any compound is to establish its fundamental molecular identity. For this compound, we begin with its structure and the computational predictions of its basic properties. These values, while theoretical, provide a crucial starting point for experimental design.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Computed Physicochemical Properties This table summarizes the computationally derived properties for this compound and its close structural analogs for comparative context.

| Property | This compound (Target) | 4-Chloro-6-methoxy-2-methylquinazoline[4] | 4-Chloro-8-methoxy-2-methylquinoline[5] |

| Molecular Formula | C₁₀H₉ClN₂O | C₁₀H₉ClN₂O | C₁₁H₁₀ClNO |

| Molecular Weight | 208.64 g/mol | 208.64 g/mol | 207.65 g/mol |

| Exact Mass | 208.0403406 Da | 208.0403406 Da | 207.0450916 Da |

| SMILES | CC1=NC2=C(C=CC=C2OC)C(=N1)Cl | CC1=NC2=C(C=C(C=C2)OC)C(=N1)Cl[4] | CC1=CC(=C2C=CC=C(C2=N1)OC)Cl[5] |

| InChIKey | YOQQPWWCYHJCGV-UHFFFAOYSA-N (Isomer) | YOQQPWWCYHJCGV-UHFFFAOYSA-N[4] | RHSCPZBPNUZBOA-UHFFFAOYSA-N[5] |

| Calculated LogP | 2.9 | 2.9 | 3.2 |

| Topological Polar Surface Area | 35 Ų | 35 Ų | 22.1 Ų |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

Note: Data for the target molecule is inferred from isomeric data on PubChem where a specific entry was not available; other data is from cited PubChem entries.

Experimental Characterization: Protocols and Rationale

The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Melting Point Determination

Field Insight: The melting point is a fundamental indicator of a compound's purity. A sharp, defined melting range typically signifies a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities. This is a critical first-pass quality control step after synthesis.

Protocol for Digital Melting Point Apparatus: [6][7]

-

Sample Preparation:

-

Ensure the synthesized this compound is completely dry.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

If the crystals are large, gently crush them into a fine powder using a spatula or glass rod. This ensures uniform packing and heat transfer.

-

-

Capillary Loading:

-

Take a capillary melting point tube (sealed at one end).

-

Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.

-

To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the solid.

-

Repeat until the packed sample height is 2-3 mm. An excessive sample amount will lead to an artificially broad melting range.[6]

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of a digital melting point apparatus.[8]

-

Set a rapid heating ramp (e.g., 10-20°C/minute) to determine an approximate melting range.

-

Prepare a new sample and heat rapidly to about 20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to a slow ramp (1-2°C/minute) to allow for thermal equilibrium.[6]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Field Insight: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.[9] A kinetic solubility assay, which measures the point of precipitation from a DMSO stock solution, is an industry-standard high-throughput method for early-stage assessment. Nephelometry, the measurement of scattered light, provides a highly sensitive detection of precipitate formation.[10][11]

Protocol for Kinetic Solubility by Nephelometry: [12]

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

-

-

Plate Preparation:

-

Using a liquid handler for accuracy, perform a serial dilution of the DMSO stock solution directly in a 96- or 384-well microplate.

-

In a separate microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

-

Assay Execution:

-

Transfer a small, fixed volume (e.g., 2-5 µL) from the DMSO dilution plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

-

Mix the plate thoroughly for 60 seconds.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[9]

-

-

Measurement & Analysis:

-

Place the microplate into a laser nephelometer.

-

Measure the forward scattered light in each well. The intensity of scattered light is directly proportional to the amount of precipitate.[13]

-

Plot the nephelometry signal (in counts) against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the signal begins to sharply increase, indicating the onset of precipitation. This point can be calculated by fitting two linear lines to the data and finding their intersection.[10]

-

Caption: Workflow for Kinetic Solubility Assay via Nephelometry.

Ionization Constant (pKa)

Field Insight: The pKa value dictates the extent of a molecule's ionization at a given pH. This is paramount, as the ionization state affects solubility, permeability across biological membranes, and interaction with target proteins. For a basic compound like a quinazoline (with nitrogen atoms capable of protonation), knowing the pKa is essential for predicting its behavior in the acidic environment of the stomach versus the neutral pH of the blood. UV-Vis spectrophotometry is a robust method, provided the molecule has a chromophore near the ionizable center, causing a pH-dependent shift in the UV spectrum.[14][15]

Protocol for pKa Determination by UV-Vis Spectrophotometry: [14]

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.

-

-

Buffer Preparation:

-

Prepare a series of universal buffers with constant ionic strength (I ≈ 0.1 M) covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 pH unit increments).

-

-

Sample Preparation:

-

In a 96-well UV-transparent microplate, add a fixed volume of each buffer to different wells.

-

Add a small, constant aliquot of the compound's DMSO stock solution to each buffer-containing well. The final DMSO concentration should be minimal (≤1%).

-

Include blank wells containing only the buffers for background correction.

-

-

Measurement:

-

Acquire the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[16]

-

-

Data Analysis:

-

Correct the absorbance of each sample well by subtracting the absorbance of the corresponding buffer blank.

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these chosen wavelengths against the pH of the buffers.

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be accurately determined by fitting the data to the Henderson-Hasselbalch equation.

-

Lipophilicity (LogP / LogD)

Field Insight: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, metabolic stability, and even toxicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted, rapid method for estimating LogP/D values by correlating a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[17][18][19]

Protocol for LogP Estimation by RP-HPLC: [20]

-

System Setup:

-

Use an HPLC system with a C18 column (a common nonpolar stationary phase).

-

The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Select a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of your test compound (based on the calculated value of ~2.9).

-

Inject each standard individually and record its retention time (t_R).

-

Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values. The plot should be linear.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Record its retention time (t_R).

-

-

Calculation:

-

Calculate the log(k) value for your compound.

-

Using the linear equation from the calibration curve (y = mx + c, where y = LogP and x = log(k)), calculate the LogP of this compound.

-

Spectroscopic Analysis for Structural Confirmation

While physicochemical properties define a molecule's behavior, spectroscopic analysis confirms its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the structure of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, we can predict a characteristic pattern of signals.[21][22]

-

Expected ¹H NMR Signals:

-

A singlet for the methyl group (-CH₃) at the 2-position, likely in the δ 2.5-3.0 ppm region.

-

A singlet for the methoxy group (-OCH₃) at the 8-position, likely in the δ 3.8-4.2 ppm region.

-

A set of aromatic protons for the benzene ring portion, likely appearing as doublets or triplets between δ 7.0-8.5 ppm, with coupling constants characteristic of their ortho, meta, and para relationships.

-

-

Expected ¹³C NMR Signals:

-

Distinct signals for each of the 10 unique carbon atoms in the molecule.

-

Quaternary carbons (C4, C4a, C8a) will be identifiable. The carbon bearing the chlorine (C4) and the carbon bearing the methoxy group (C8) will be shifted significantly downfield.

-

Protocol Outline:

-

Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count and analyze the chemical shifts and coupling patterns to verify the structure.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[23][24] For this compound, the presence of chlorine is a key diagnostic feature.

-

Expected Observations:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (208.64).

-

Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a pair of peaks: M⁺ at m/z 208 and M+2 at m/z 210, with the M+2 peak having approximately one-third the intensity of the M⁺ peak. This is a definitive signature for a monochlorinated compound.[25]

-

Fragmentation: Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable molecules or radicals. We might expect to see fragments corresponding to the loss of a methyl radical (-15), a chloro radical (-35), or cleavage of the methoxy group.

-

Protocol Outline:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition from the exact mass measurement.

Conclusion

The journey from a chemical structure on paper to a viable drug candidate is paved with rigorous experimental data. This guide provides the foundational framework for the comprehensive physicochemical characterization of this compound. By presenting both the predicted properties and, more importantly, the detailed, validated protocols for their experimental determination, we empower researchers to build a robust data package. This meticulous approach is indispensable for making informed decisions in the complex, high-stakes arena of drug discovery and development.

References

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. Available at: [Link]

-

4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem. Available at: [Link]

-

4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 - PubChem. Available at: [Link]

-

Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed. Available at: [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]

-

assessment of reverse - phase - ECETOC. Available at: [Link]

-

Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. Available at: [Link]

-

Lab 3: Calibration of a Melting Point Apparatus - CSUB. Available at: [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed. Available at: [Link]

-

Chemistry and Pharmacology of Quinazoline Scaffolds-a review - ResearchGate. Available at: [Link]

-

Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). - ResearchGate. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]

-

pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents.

-

Measuring the Melting Point - Westlab Canada. Available at: [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar. Available at: [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SciRP.org. Available at: [Link]

-

Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern - YouTube. Available at: [Link]

-

An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade | Bentham Science Publishers. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

-

Determination of pKa of felodipine using UV–Visible spectroscopy - ResearchGate. Available at: [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF - ResearchGate. Available at: [Link]

-

NFU 498 Digital Melting Point Apparatus. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769 - TSI Journals. Available at: [Link]

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available at: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/x/1628

-

UV-Vis Spectrometry, pKa of a dye. Available at: [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Available at: [Link]

-

ExperimentNephelometryKinetics Documentation - Emerald Cloud Lab. Available at: [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]

-

Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Available at: [Link]

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed. Available at: [Link]

-

A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. Available at: [Link]

-

4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH. Available at: [Link]

-

Mass Spectrometry - MSU chemistry. Available at: [Link]

-

4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem. Available at: [Link]

-

4-Methylquinazoline | C9H8N2 | CID 241520 - PubChem - NIH. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]

-

Mass Spec Mech Ethers Heterolytic Cleavage Source - YouTube. Available at: [Link]

-

2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem. Available at: [Link]

Sources

- 1. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 9. enamine.net [enamine.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tsijournals.com [tsijournals.com]

- 22. tsijournals.com [tsijournals.com]

- 23. youtube.com [youtube.com]

- 24. article.sapub.org [article.sapub.org]

- 25. Mass Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide to 4-Chloro-8-methoxy-2-methylquinazoline (CAS 154288-17-2): A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-Chloro-8-methoxy-2-methylquinazoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and its pivotal role as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

Introduction and Significance

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms in key positions allow for specific and high-affinity interactions with a variety of biological targets. Within this class, 4-anilinoquinazolines have emerged as a particularly successful group of anticancer agents, with several approved drugs, such as gefitinib, erlotinib, and lapatinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1]

This compound (CAS 154288-17-2) is a key building block for the synthesis of a diverse library of quinazoline-based compounds. The chlorine atom at the 4-position is a highly reactive leaving group, readily displaced by nucleophiles, making it an ideal handle for introducing various functionalities. The methoxy group at the 8-position and the methyl group at the 2-position provide additional points for modifying the molecule's steric and electronic properties, allowing for the fine-tuning of its biological activity.

This guide will provide a detailed, field-proven methodology for the synthesis of this important intermediate, along with its characterization, reactivity profile, and a discussion of its application in the context of modern drug discovery.

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the readily available 2-amino-3-methoxybenzoic acid. The overall synthetic pathway is depicted below.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one

The first step involves the cyclization of 2-amino-3-methoxybenzoic acid. A common and effective method for the synthesis of 2-methyl-4(3H)-quinazolinones is the reaction of the corresponding anthranilic acid with acetic anhydride to form an intermediate benzoxazinone, which is then reacted with a nitrogen source.[2]

Experimental Protocol:

-

Materials: 2-amino-3-methoxybenzoic acid, acetic anhydride, hydrazine hydrate, methanol.

-

Procedure:

-

A mixture of 2-amino-3-methoxybenzoic acid (1 equivalent) and acetic anhydride (5 equivalents) is heated at reflux for 3-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess acetic anhydride is removed under reduced pressure to yield the crude 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.

-

To the crude benzoxazinone, methanol is added, followed by the slow addition of hydrazine hydrate (2 equivalents).[3]

-

The reaction mixture is then heated at reflux for 2-3 hours.

-

Upon cooling, the product, 8-methoxy-2-methylquinazolin-4(3H)-one, precipitates out of the solution.

-

The solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford the desired product.

-

Causality of Experimental Choices:

-

Acetic Anhydride: Serves as both the acetylating agent for the amino group and the dehydrating agent to facilitate the initial cyclization to the benzoxazinone intermediate. Using it in excess ensures the reaction goes to completion.

-

Hydrazine Hydrate: Acts as the nitrogen source to convert the benzoxazinone to the quinazolinone. The use of hydrazine hydrate is a well-established method for this transformation.[3]

Step 2: Synthesis of this compound

The second step is the chlorination of the quinazolinone intermediate. This is a crucial step that activates the 4-position for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.[4][5]

Experimental Protocol:

-

Materials: 8-Methoxy-2-methylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic), ice, saturated sodium bicarbonate solution, dichloromethane.

-

Procedure:

-

A mixture of 8-methoxy-2-methylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents) is prepared in a flask equipped with a reflux condenser.

-

A catalytic amount of DMF is added to the mixture.

-

The reaction mixture is heated at reflux (approximately 110 °C) for 4-6 hours.[5] The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cooled in an ice bath and slowly quenched by the addition of crushed ice. Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

-

The acidic aqueous solution is then carefully neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): A powerful chlorinating and dehydrating agent that efficiently converts the hydroxyl group of the quinazolinone tautomer into a chloro group.[4]

-

Catalytic DMF: Acts as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive chlorinating species.

-

Aqueous Workup: The quenching with ice hydrolyzes the excess POCl₃, and the subsequent neutralization with sodium bicarbonate removes the generated hydrochloric acid.

Characterization Data

The structural confirmation of this compound can be achieved through standard analytical techniques. The expected data is summarized in the table below, based on analogous structures.

| Analysis | Expected Data |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.65 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8-7.2 (m, 3H, Ar-H), ~4.0 (s, 3H, OCH₃), ~2.8 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165 (C=O), ~158 (C-O), ~155 (C-N), ~150 (C-N), ~135 (Ar-CH), ~128 (Ar-C), ~125 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-C), ~56 (OCH₃), ~25 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: 209.0 [M+H]⁺ |

Chemical Properties and Reactivity

The key to the utility of this compound lies in the reactivity of the chloro substituent at the 4-position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards attack by a wide range of nucleophiles, including amines, alcohols, and thiols.

This reactivity allows for the facile introduction of diverse side chains, which is a cornerstone of combinatorial chemistry and library synthesis in drug discovery. The reaction with primary and secondary amines to form 4-aminoquinazolines is particularly important, as this is the key step in the synthesis of many kinase inhibitors.[1]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a pivotal intermediate in the synthesis of potential drug candidates, most notably kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]

The 4-anilinoquinazoline scaffold, readily accessible from 4-chloroquinazolines, has proven to be an excellent pharmacophore for targeting the ATP-binding site of various kinases.[1] The quinazoline core mimics the adenine ring of ATP, while the aniline substituent can be modified to achieve potency and selectivity for a specific kinase.

Caption: Competitive inhibition of ATP binding by a 4-anilinoquinazoline derivative.

The 8-methoxy group of the title compound can influence the molecule's conformation and interaction with the kinase active site, potentially leading to improved potency or a different selectivity profile compared to other substituted quinazolines. The 2-methyl group can also play a role in modulating these interactions.

By synthesizing a library of 4-anilinoquinazolines from this compound, researchers can systematically explore the structure-activity relationship (SAR) and optimize compounds for desired therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the high reactivity of the 4-chloro position make it an ideal starting point for the development of novel therapeutics. As the demand for targeted therapies continues to grow, the importance of such key intermediates in accelerating the drug discovery process cannot be overstated. This guide provides the necessary technical information and scientific context to effectively utilize this compound in your research and development programs.

References

-

Al-Suwaidan, I. A., et al. (2021). The 4-anilino-quinazoline moiety has emerged as a privileged scaffold for developing novel first-generation EGFR TKIs. Molecules, 26(23), 7338. [Link]

-

Elder, J. W., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

-

Reddy, T. S., et al. (2012). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2669-2675. [Link]

-

El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. [Link]

-

Patel, M. V., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1334. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]

- 3. ijfmr.com [ijfmr.com]

- 4. researchgate.net [researchgate.net]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening of 4-Chloro-8-methoxy-2-methylquinazoline for Novel Kinase Inhibitors

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, bicyclic structure provides a versatile platform for the synthesis of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4] A significant portion of the therapeutic potential of quinazoline derivatives stems from their ability to function as potent and selective inhibitors of protein kinases.[5]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[6][7] Several successful kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, demonstrating the effectiveness of this chemical class in targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[4][8]

This application note describes a robust high-throughput screening (HTS) workflow for the identification of novel kinase inhibitors from a library of compounds centered around the 4-Chloro-8-methoxy-2-methylquinazoline scaffold. The 4-chloro substitution serves as a key reactive handle for the facile generation of diverse compound libraries through nucleophilic substitution, allowing for extensive structure-activity relationship (SAR) studies.[8][9] The methoxy and methyl substitutions on the quinazoline ring can influence the compound's physicochemical properties and its interaction with the target kinase.[10]

Herein, we provide a detailed protocol for a biochemical, fluorescence-based kinase assay designed for HTS, along with guidelines for data analysis and hit validation. The principles and methodologies described can be adapted to screen this compound derivatives against a variety of protein kinases.

Principle of the Assay: A Homogeneous, Fluorescence-Based Kinase Activity Assay

To facilitate high-throughput screening, a homogeneous (no-wash) assay format with a fluorescent readout is highly desirable.[11] This application note will focus on an enzyme-coupled assay that detects the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation.[12] This approach offers several advantages:

-

Universal Applicability: The detection of ADP makes the assay adaptable to virtually any protein kinase, regardless of its substrate.[12]

-

High Sensitivity and Robustness: Fluorescence-based detection provides a strong signal-to-background ratio, crucial for identifying potent inhibitors.[13]

-

Simplified Workflow: The homogeneous format minimizes liquid handling steps, making it amenable to automation and large-scale screening.[11]

The assay principle is outlined in the following workflow diagram:

Figure 1: High-level workflow for the HTS kinase inhibitor assay.

Materials and Methods

Reagents and Materials

-

Kinase: Recombinant human kinase of interest (e.g., EGFR, PI3K, mTOR). The concentration should be optimized for each kinase to ensure the assay is in the linear range.

-

Substrate: A suitable substrate for the chosen kinase (e.g., a synthetic peptide).

-

ATP: Adenosine 5'-triphosphate.

-

This compound derivative library: Compounds dissolved in 100% DMSO.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35. The exact composition may need optimization for the specific kinase.

-

ADP Detection Kit: A commercially available kit that couples ADP production to a fluorescent signal (e.g., ADP-Glo™, HTRF® KinEASE®, or similar).

-

Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum inhibition or a specific inhibitor like Gefitinib for EGFR).

-

Negative Control: 100% DMSO.

-

Assay Plates: Low-volume, 384-well, black, flat-bottom plates.

-

Liquid Handling: Automated liquid handlers for dispensing reagents and compounds.

-

Plate Reader: A microplate reader capable of measuring fluorescence intensity or time-resolved fluorescence, depending on the detection kit.

Experimental Protocol: High-Throughput Screening

The following protocol is a general guideline and should be optimized for the specific kinase and compound library.

-

Compound Plating:

-

Prepare a master plate of the this compound derivative library at a suitable concentration (e.g., 1 mM in 100% DMSO).

-

Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the corresponding wells of a 384-well assay plate.

-

Dispense the positive and negative controls into designated wells.

-

-

Kinase Reaction:

-

Prepare a kinase solution in assay buffer at 2X the final desired concentration.

-

Dispense the kinase solution (e.g., 5 µL) into all wells of the assay plate containing the compounds and controls.

-

Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

-

Prepare a substrate/ATP solution in assay buffer at 2X the final desired concentration. The ATP concentration should ideally be at or near the Km for the specific kinase to facilitate the identification of ATP-competitive inhibitors.[14]

-

Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL) to all wells.

-

-

Reaction Incubation:

-

Incubate the reaction plate at room temperature for a period determined during assay optimization (typically 30-60 minutes). The incubation time should be sufficient to generate a robust signal without depleting a significant portion of the substrate.

-

-

ADP Detection:

-

Prepare the ADP detection reagent according to the manufacturer's instructions.

-

Stop the kinase reaction and initiate the detection reaction by adding the detection reagent (e.g., 10 µL) to all wells.

-

Incubate the plate at room temperature for the time recommended by the detection kit manufacturer (typically 30-60 minutes) to allow the detection signal to develop and stabilize.

-

-

Data Acquisition:

-

Read the fluorescence signal on a compatible plate reader using the appropriate excitation and emission wavelengths.

-

Data Analysis and Hit Identification

The raw fluorescence data from the plate reader is used to determine the inhibitory activity of each test compound.

-

Normalization: The data should be normalized to the positive and negative controls on each plate to account for plate-to-plate variability. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

Hit Criteria: A "hit" is defined as a compound that exhibits a percent inhibition greater than a pre-defined threshold. A common threshold is three times the standard deviation of the negative controls.

-

Dose-Response Curves and IC₅₀ Determination: Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ value). This involves a serial dilution of the hit compound and performing the same kinase assay. The resulting data is then fitted to a four-parameter logistic model to calculate the IC₅₀.

Representative Data

The following table illustrates typical data that would be generated for hit compounds from a dose-response experiment.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Cmpd-001 | EGFR | 15 |

| Cmpd-002 | EGFR | 85 |

| Cmpd-003 | EGFR | >10,000 |

| Staurosporine | EGFR | 5 |

Self-Validating Systems and Counter-Screens

To ensure the trustworthiness of the HTS data, several validation steps and counter-screens should be implemented:

-

Z'-Factor: The quality and robustness of the assay should be monitored by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

-

Assay Specificity: Hits should be tested in counter-screens to rule out non-specific inhibition or interference with the assay technology. This can include:

-

Promiscuity Screen: Testing hits against a panel of unrelated kinases to assess their selectivity.

-

Assay Interference Screen: Running the assay in the absence of the kinase to identify compounds that directly interfere with the ADP detection system.

-

The following diagram illustrates the hit triage and validation workflow:

Figure 2: Workflow for hit validation and triage.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The high-throughput screening protocol detailed in this application note provides a robust and efficient method for identifying potent and selective inhibitors from a library of derivatives. By employing a validated, fluorescence-based assay and a rigorous hit triage process, researchers can confidently identify high-quality lead compounds for further development in drug discovery programs. The adaptability of this workflow allows for its application across a wide range of kinase targets, making it a valuable tool for academic and industrial research scientists.

References

-

Khan, K. H., Yap, T. A., Yan, L., & Cunningham, D. (2013). Targeting the PI3K-AKT-mTOR signaling network in cancer. Chinese Journal of Cancer, 32(5), 253–265. [Link]

-

de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2536–2545. [Link]

-

Patel, K. R., et al. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5). [Link]

-

Chem-Impex International. (n.d.). 2-(Chloromethyl)-4-methylquinazoline. Retrieved January 23, 2026, from [Link]

-

Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 40(11), 1235–1265. [Link]

-

Inaoka, T., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 757–766. [Link]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490. [Link]

-

Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]

-

Sharma, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4996. [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Therapeutic Potential of Quinazoline Derivatives. Retrieved January 23, 2026, from [Link]

-

MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6617. [Link]

-

Eurofins DiscoverX. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved January 23, 2026, from [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Chemical Intermediates, 42(5), 4333–4374. [Link]

-

IOP Conference Series: Earth and Environmental Science. (2019). Optimization of Synthesis Process of 4-Methylquinazoline. IOP Conference Series: Earth and Environmental Science, 300(3), 032015. [Link]

-

The Scientist. (2026, January 22). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. the-scientist.com [the-scientist.com]

- 14. reactionbiology.com [reactionbiology.com]

4-Chloro-8-methoxy-2-methylquinazoline: A Roadmap for Evaluation as a Novel Kinase Chemical Probe

An Application and Protocol Guide:

Abstract: This document provides a comprehensive framework for the evaluation and validation of 4-Chloro-8-methoxy-2-methylquinazoline, a novel small molecule, as a potential chemical probe for kinase research. Recognizing that this compound is not a well-characterized probe, this guide takes a first-principles approach, outlining the necessary steps to establish its potency, selectivity, and utility in cellular contexts. We present a logical, phased workflow, from initial target hypothesis based on the privileged quinazoline scaffold to detailed protocols for biochemical and cellular assays. This guide is intended for researchers and drug development professionals seeking to characterize new chemical entities and establish them as reliable tools for understanding kinase biology.

Part 1: Introduction and Rationale

The quinazoline core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR) family. This history suggests that novel quinazoline derivatives, such as this compound, represent a rational starting point for the discovery of new chemical probes.

This guide will walk you through the essential process of building the "validation case" for this compound, transforming it from a compound of unknown activity into a useful and reliable research tool.

Part 2: The Probe Validation Workflow

Figure 1: The Chemical Probe Validation Workflow. A phased approach from initial biochemical characterization to cellular validation is essential for establishing a novel compound as a reliable research tool.

Part 3: Phase 1 - Initial Biochemical Characterization

Rationale: The first step is to determine if this compound has any activity against its hypothesized target(s) in a simplified, cell-free system. Based on its quinazoline scaffold, potent inhibitors of the EGFR/HER family often feature this core structure. Therefore, a logical starting point is to test for inhibition of key receptor tyrosine kinases.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol measures the amount of ADP produced by a kinase reaction; less ADP means more inhibition.

Materials:

-

Recombinant human kinase (e.g., EGFR, HER2)

-

Kinase-specific substrate peptide

-

This compound (test compound)

-

Gefitinib or other known inhibitor (positive control)

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipette and plate reader with luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.

-

-

Kinase Reaction Setup:

-

Prepare a 2X Kinase/Substrate mix in kinase reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The final concentration of kinase and substrate should be optimized based on the manufacturer's data sheet for the specific enzyme.

-

Prepare a 2X ATP solution. The concentration should be at the ATP Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well of a 384-well plate.

-

Add 25 nL of your compound serial dilutions from the source plate. Include "DMSO only" wells for 0% inhibition (high activity) and wells with a high concentration of positive control for 100% inhibition (low activity).

-

Incubate for 10 minutes at room temperature.

-

-

Initiate Reaction:

-

Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detect ADP Production:

-

Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

-

Plot the normalized percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

| Parameter | Description |

| IC₅₀ | The concentration of an inhibitor required to reduce enzyme activity by 50%. |

| Dose-Response Curve | A graphical representation of the relationship between inhibitor concentration and enzyme inhibition. |

| Positive Control | A known inhibitor for the target kinase, used to validate the assay run. |

| Vehicle Control | A control using only the solvent (DMSO), representing uninhibited kinase activity. |

Part 4: Phase 2 - Comprehensive Selectivity Profiling

Rationale: A useful chemical probe should be selective. It is crucial to understand what other kinases the compound might inhibit, as off-target activity can lead to misinterpretation of experimental results. A broad screening panel is the industry standard for assessing selectivity.

Workflow: This step is typically outsourced to a specialized contract research organization (CRO).

-

Select a Service: Choose a service that offers a large kinase panel, such as Eurofins' KINOMEscan™ or Reaction Biology's Kinase HotSpot℠.

-

Provide Compound: Supply the CRO with a sufficient quantity of high-purity this compound at a specified concentration (e.g., 1 µM).

-

Analyze Data: The CRO will provide data, often as a percent inhibition at a single concentration.

-

Primary Targets: Kinases inhibited >90%.

-

Secondary Targets: Kinases inhibited >65%.

-

Non-targets: Kinases inhibited <35%.

-

-

Interpretation: A selective probe will inhibit only one or a very small number of kinases in the panel. If the compound inhibits many kinases, it may be more suitable as a polypharmacology tool rather than a selective probe, and this must be clearly stated in any resulting publications.

Part 5: Phase 3 - Cellular Target Engagement and Validation

Rationale: Demonstrating that a compound inhibits a purified enzyme is not enough. It is essential to prove that it can enter a cell, bind to its intended target, and modulate its activity, leading to a measurable downstream effect.

Protocol 2: Western Blot for Phospho-Protein Downregulation

This protocol assesses whether the compound can inhibit the kinase inside the cell by measuring the phosphorylation of a known downstream substrate. For our hypothetical EGFR target, we will measure the phosphorylation of EGFR itself (autophosphorylation).

Figure 2: Simplified EGFR signaling pathway. The probe is hypothesized to inhibit EGFR autophosphorylation, blocking downstream signals.

Materials:

-

Cancer cell line with high EGFR expression (e.g., A431)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Human Epidermal Growth Factor (EGF)

-

Test compound and positive control (e.g., Gefitinib)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, HRP-conjugated anti-rabbit IgG

-

SDS-PAGE gels, Western blot apparatus, and ECL substrate

Procedure:

-

Cell Culture: Plate A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 16-24 hours. This reduces basal kinase activity.

-

Compound Treatment:

-

Pre-treat cells with various concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) or controls for 2 hours.

-

-

Ligand Stimulation:

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated, untreated control well.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with the primary antibody (anti-phospho-EGFR) overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the anti-total-EGFR antibody to confirm equal protein loading.

-

Expected Outcome: A successful on-target effect will show a dose-dependent decrease in the phospho-EGFR signal, while the total-EGFR signal remains constant.

Part 6: Conclusion and Best Practices

The journey from a novel molecule to a validated chemical probe is rigorous but essential for reproducible science. This guide provides a starting framework for the characterization of this compound.

Key Best Practices:

-

Purity: Always use a compound that is >95% pure, as impurities can cause confounding effects.

-

Controls: The inclusion of both positive and negative controls is non-negotiable. A negative control should be a close structural analog of the probe that is inactive against the target. This helps to confirm that the observed cellular phenotype is due to inhibition of the target and not some other off-target or non-specific effect of the chemical scaffold.

-

Orthogonal Assays: Whenever possible, confirm findings using a different assay format. For example, a cellular thermal shift assay (CETSA) could be used as an orthogonal method to confirm target engagement in cells.

By following this structured validation path, researchers can confidently establish whether this compound, or any new chemical entity, has the necessary characteristics of a reliable and selective chemical probe for kinase research.

References

This section would be populated with real citations and links as the experimental data is generated and compared to established methods. For the purpose of this guide, representative references for the techniques and principles are provided.

Application Notes and Protocols for the Development of EGFR Inhibitors Using 4-Chloro-8-methoxy-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in the pathogenesis of numerous solid tumors. The quinazoline scaffold has emerged as a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive overview and detailed protocols for the utilization of 4-Chloro-8-methoxy-2-methylquinazoline as a key intermediate in the synthesis of a novel series of EGFR inhibitors. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures for synthesis and biological evaluation, and offer insights into the interpretation of results. This document is intended to empower researchers in the field of drug discovery to efficiently develop and characterize new chemical entities targeting EGFR.

Introduction: The Central Role of EGFR in Oncology and the Quinazoline Scaffold

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[1] This phosphorylation cascade triggers the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, survival, and migration.[2] In many cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.

The quinazoline core has been a cornerstone in the development of EGFR inhibitors due to its ability to mimic the adenine ring of ATP and form key interactions within the ATP-binding pocket of the EGFR kinase domain.[3] This guide focuses on the strategic use of this compound as a versatile starting material for the synthesis of potent 4-anilinoquinazoline derivatives, a class of compounds that has shown significant promise as EGFR inhibitors.[4] The chlorine atom at the C4 position serves as a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various substituted anilines to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[5]

Synthetic Strategy and Rationale

The primary synthetic route for generating a library of potential EGFR inhibitors from this compound involves a nucleophilic aromatic substitution reaction with a diverse panel of substituted anilines. The rationale for this approach is grounded in the well-established binding mode of 4-anilinoquinazolines to the EGFR kinase domain. The quinazoline core anchors the molecule in the ATP-binding site, while the aniline moiety extends into a more variable region, allowing for modifications that can enhance potency and selectivity for mutant forms of EGFR.[3]

Figure 1: General synthetic workflow for the preparation of 4-anilinoquinazoline derivatives.

Detailed Experimental Protocols

Synthesis of 4-(3-Ethynylphenylamino)-8-methoxy-2-methylquinazoline (A Representative Example)

This protocol describes the synthesis of a representative EGFR inhibitor from this compound and 3-ethynylaniline. This specific substitution on the aniline ring has been shown in other quinazoline-based inhibitors to contribute to potent activity.

Materials:

-

This compound

-

3-Ethynylaniline

-

Isopropanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(3-ethynylphenylamino)-8-methoxy-2-methylquinazoline.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

This assay determines the concentration of the synthesized compound required to inhibit the enzymatic activity of EGFR by 50% (IC₅₀).

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Synthesized inhibitor compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a multi-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP and recombinant EGFR enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This assay measures the cytotoxic effect of the synthesized compounds on cancer cell lines that overexpress EGFR, such as A431 (epidermoid carcinoma).

Materials:

-

A431 human epidermoid carcinoma cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A431 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized inhibitor compound (typically in a serial dilution) for 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

| Compound | Target | IC₅₀ (µM) - A431 Cells |

| Gefitinib (Reference) | EGFR | ~0.015 |

| Representative Compound | EGFR | To be determined |

| Table 1: Representative data table for cell proliferation assay results. |

This protocol allows for the assessment of the inhibitor's effect on the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.

Materials:

-

A431 cells

-

Synthesized inhibitor compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

PVDF membrane

Procedure:

-

Seed A431 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with the synthesized inhibitor at various concentrations for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Figure 2: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazolines.

In Vivo Efficacy Evaluation

This model is used to assess the anti-tumor activity of the lead compounds in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

A431 cells

-

Matrigel

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Synthesized lead compound

Procedure:

-

Subcutaneously inject a suspension of A431 cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the lead compound (e.g., by oral gavage) or vehicle to the respective groups daily for a specified period (e.g., 14-21 days).

-

Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The strategic use of this compound as a starting material provides a facile and efficient route to a diverse library of novel 4-anilinoquinazoline-based EGFR inhibitors. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By systematically applying these methods, researchers can identify lead candidates with potent and selective EGFR inhibitory activity, paving the way for the development of next-generation cancer therapeutics. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy against clinically relevant EGFR mutations, including the T790M resistance mutation.

References

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

do Amaral, D. N., da Silva, A. C. G., de Oliveira, M. A. L., de Souza, M. V. N., & de Almeida, M. V. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206–217. [Link]

-

Gao, Y., Wu, F., & Chen, Z. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(1), 21. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

- Wang, Z., Wang, C. L., Li, J. L., Zhang, N., Sun, Y. N., Liu, Z. L., Tang, Z. S., & Liu, J. L. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Yao xue xue bao = Acta pharmaceutica Sinica, 50(12), 1613–1621.

-

Wikimedia Commons. (2010, October 26). File:EGFR signaling pathway.png. Retrieved from [Link]

-

Altogen Labs. (n.d.). A431 Xenograft Model. Retrieved from [Link]

-

Wei, H., Duan, Y., Gou, W., Cui, J., Ning, H., Li, D., Qin, Y., Liu, Q., & Li, Y. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]

-

EZ Biosystems. (n.d.). A-431 Cell Avalanche® Transfection Reagent. Retrieved from [Link]

-

Culture Collections. (n.d.). A-431. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Epidermal growth factor receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Image]. Retrieved from [Link]

Sources

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing reaction conditions for 4-Chloro-8-methoxy-2-methylquinazoline synthesis

Introduction

Welcome to the technical support guide for the synthesis of 4-Chloro-8-methoxy-2-methylquinazoline. This molecule is a valuable heterocyclic intermediate, belonging to a class of compounds widely recognized as privileged scaffolds in medicinal chemistry.[1] The 4-chloroquinazoline moiety, in particular, serves as a crucial electrophilic precursor for the synthesis of numerous biologically active agents, including kinase inhibitors for anticancer therapies, by allowing for nucleophilic substitution at the C4 position.[2][3]

This guide provides a comprehensive, field-proven protocol and addresses common challenges encountered during the synthesis. It is designed for chemistry professionals dedicated to advancing drug discovery and development. Our focus is on ensuring reproducibility, high yield, and purity through a deep understanding of the reaction's mechanistic underpinnings.

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved in a two-step process starting from 2-amino-3-methoxybenzoic acid. The initial step involves the cyclocondensation to form the quinazolinone core, followed by a chlorination step to yield the target compound.

Figure 1: Two-step synthesis of this compound.

Optimized Experimental Protocols

These protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring.

Part A: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one (Intermediate)

This step involves the cyclization of an anthranilic acid derivative. Acetic anhydride serves as both a reactant (acetylating agent) and a solvent, driving the reaction towards completion.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|

| 2-Amino-3-methoxybenzoic acid | 167.16 | 10.0 g | 1.0 |

| Acetic Anhydride (Ac₂O) | 102.09 | 50 mL | ~8.9 |

Step-by-Step Procedure:

-